molecular formula C26H23ClN4O3 B6514635 7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892262-85-0

7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6514635
CAS No.: 892262-85-0
M. Wt: 474.9 g/mol
InChI Key: HJXZYUFEJVVVAD-UHFFFAOYSA-N
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Description

The compound “7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, which is a common feature in many pharmaceuticals , and a quinazoline group, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, while the quinazoline group is a bicyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The piperazine ring is known to undergo reactions with acids and bases, and can also participate in various substitution and addition reactions . The quinazoline group can also undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the chloro and methyl groups, the piperazine ring, and the quinazoline group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain a piperazine ring act as antagonists at various receptors, while quinazoline derivatives are often used as anticancer agents .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, particularly given the presence of the piperazine and quinazoline groups, which are found in many pharmaceuticals .

Properties

IUPAC Name

7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-17-7-9-19(27)16-23(17)29-11-13-30(14-12-29)24(32)18-8-10-21-22(15-18)28-26(34)31(25(21)33)20-5-3-2-4-6-20/h2-10,15-16H,11-14H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXZYUFEJVVVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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